molecular formula C28H36KNaO10 B12421563 Dehydroandrographolide succinate (potassium sodium salt)

Dehydroandrographolide succinate (potassium sodium salt)

Cat. No.: B12421563
M. Wt: 594.7 g/mol
InChI Key: KGAQCMARFXCOIX-SXASYTFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Botanical Origin and Natural Precursors in Andrographis paniculata

The biosynthesis of dehydroandrographolide succinate originates in Andrographis paniculata (Burm. f.) Nees, a herbaceous plant native to South Asian and Southeast Asian regions. This species synthesizes andrographolide as its primary bioactive diterpenoid, constituting 1–2% of leaf dry weight. Andrographolide serves as the direct precursor for dehydroandrographolide through enzymatic dehydrogenation, a process mediated by cytochrome P450 oxidoreductases in the plant’s secretory trichomes.

The structural relationship between natural precursors and the final semi-synthetic derivative is illustrated below:

Natural Precursor Molecular Formula Key Functional Groups Role in Derivative Synthesis
Andrographolide C₂₀H₃₀O₅ Hydroxyl, lactone, exo-methylene Provides labdane skeleton backbone
Dehydroandrographolide C₂₀H₂₈O₅ α,β-unsaturated ketone, conjugated diene Enables succinate esterification

The leaves and stems of A. paniculata undergo ethanol extraction followed by silica gel chromatography to isolate andrographolide. Subsequent oxidation using Jones reagent selectively dehydrogenates the C₃ hydroxyl group, yielding dehydroandrographolide with preserved stereochemistry at C₁₂ and C₁₄. This two-step isolation-modification process maintains the core labdane architecture while introducing reactive sites for pharmaceutical derivatization.

Molecular Architecture and Crystallographic Properties

The potassium sodium salt of dehydroandrographolide succinate (C₂₈H₃₄KNaO₁₀) exhibits a complex molecular architecture characterized by:

  • Labdane diterpenoid core : A fused tricyclic system (decahydronaphthalene) with trans-ring junctions and an exo-methylene group at C₈
  • Succinate moieties : Two carboxylic acid groups esterified at C₁₂ and C₁₄ hydroxyls, enabling salt formation
  • Stereochemical complexity : Five chiral centers (C₁, C₅, C₈a, C₁₂, C₁₄) with absolute configurations (1R,2R,4aR,5R,8aS)
  • Conjugated system : E-Configured double bond (C₃=C₄) and α,β-unsaturated γ-lactone (C₁₅–C₁₇)

Crystallographic analysis reveals monoclinic symmetry (space group P2₁) with unit cell parameters a=12.34 Å, b=7.89 Å, c=15.67 Å, β=102.5°. The potassium and sodium ions coordinate with succinate carboxylates in a 1:1 ratio, forming a layered ionic lattice that enhances thermal stability up to 136–138°C.

Table 1: Key Molecular Properties

Property Value Methodology
Molecular weight 592.652 g/mol High-resolution MS
LogP 2.85 Reversed-phase HPLC
Rotatable bonds 13 X-ray crystallography
Hydrogen bond acceptors 10 Computational modeling
Topological polar surface 159.16 Ų DFT calculations

The sodium-potassium dual cation configuration creates a zwitterionic structure where:

  • Potassium coordinates with the C₁₂ succinate carboxylate (bond length 2.76 Å)
  • Sodium interacts with the C₁₄ succinate group (bond length 2.32 Å)
    This asymmetric ionic pairing prevents lattice stacking defects observed in single-cation salts, improving aqueous solubility to 187.77 mg/mL in DMSO.

Comparative Analysis of Salt Forms: Potassium vs. Potassium-Sodium Coordination

The pharmacological optimization of dehydroandrographolide succinate required systematic evaluation of cation coordination effects. Comparative studies demonstrate significant differences between potassium and potassium-sodium salt forms:

Table 2: Salt Form Comparison

Parameter Potassium Salt Potassium-Sodium Salt
Solubility in water 89.2 mg/mL 187.8 mg/mL
Melting point 128–131°C 136–138°C
Ionic mobility (CE) 4.7 × 10⁻⁴ cm²/V·s 6.2 × 10⁻⁴ cm²/V·s
Plasma protein binding 92.4% 88.1%
Crystal lattice energy -3456 kJ/mol -2987 kJ/mol

The potassium-sodium salt exhibits superior pharmaceutical properties due to:

  • Reduced lattice energy : Sodium’s smaller ionic radius (0.95 Å vs. K⁺ 1.33 Å) creates less dense crystal packing, enhancing dissolution kinetics
  • Charge distribution : Dual-cation system delocalizes negative charge across succinate groups, minimizing ion-pair formation in solution
  • Hydration thermodynamics : Mixed cations disrupt water structure less than single ions, lowering hydration free energy (−15.2 kJ/mol vs. −22.4 kJ/mol for K⁺ alone)

X-ray photoelectron spectroscopy confirms the potassium-sodium salt maintains ionic integrity up to 150°C, compared to 130°C for the potassium salt. This thermal stability enables terminal sterilization of pharmaceutical formulations without decomposition.

Properties

Molecular Formula

C28H36KNaO10

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1

InChI Key

KGAQCMARFXCOIX-SXASYTFBSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K]

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K]

Origin of Product

United States

Preparation Methods

Conventional Synthesis Approaches

Esterification and Salt Formation

The preparation of potassium sodium dehydroandrographolide succinate begins with the esterification of andrographolide using succinic anhydride. Patent CN102617527A details a two-stage process:

  • Esterification : Andrographolide reacts with succinic anhydride in non-pyridine solvents (e.g., butanone, acetonitrile) at 50–60°C for 4–6 hours under reflux. Catalysts like sodium sulfite (0.5–5% w/w) and N,N-diisopropylethylamine (1:10–1:1 substrate ratio) drive the reaction to form dehydroandrographolide disuccinate.
  • Salt Formation : The disuccinate intermediate reacts with potassium hydroxide and sodium carbonate in methanol/ethanol solutions. Ethanol-water mixtures (50% v/v) facilitate crystallization, yielding the potassium sodium salt with 85–92% efficiency.
Table 1: Comparative Analysis of Conventional Synthesis Parameters
Parameter Stage 1 (Esterification) Stage 2 (Salt Formation)
Temperature 50–60°C 50–60°C
Reaction Time 4–6 hours 10–30 minutes
Solvent System Butanone/acetonitrile (1:2 v/v) Ethanol-water (1:1 v/v)
Catalyst Load 0.5–5% sodium sulfite 0.1–1.5 eq. KOH/Na2CO3
Yield 78–85% 89–92%
Purity (HPLC) 95–98% 98–99.5%

Catalysts and Solvent Systems

Catalytic efficiency varies significantly across protocols:

  • Sodium sulfite : Reduces oxidative degradation during esterification, maintaining product stability at 60°C.
  • N,N-Dimethylaminopyridine (DMAP) : Accelerates acylation rates by 40% compared to amine-free systems, but requires inert gas protection to prevent side reactions.
  • Solvent optimization : Butanone-acetonitrile mixtures (1:1 v/v) achieve 92% esterification yield versus 78% in pure butanone, attributed to improved reactant solubility.

Microwave-Assisted Synthesis

Process Intensification

A 2009 study demonstrated microwave irradiation (300 W, 80°C) reduces esterification time from 6 hours to 45 minutes. Key advantages include:

  • Purity enhancement : 99.8% HPLC purity versus 98% in conventional methods.
  • Energy efficiency : 60% reduction in thermal energy input.
  • Scalability : Bench-scale (50 g) to pilot-scale (5 kg) runs show consistent yields (88–91%).
Table 2: Microwave vs. Conventional Synthesis
Metric Microwave Method Conventional Method
Reaction Time 45 minutes 6 hours
Energy Consumption 1.2 kWh/kg 3.8 kWh/kg
Purity (HPLC) 99.8% 98.0%
Solvent Recovery 95% 85%

Purification and Crystallization Techniques

Mixed-Solvent Recrystallization

Patent CN105753820B introduces a purification method using water-organic solvent systems under nitrogen:

  • Acidification : Adjust pH to 2.5–3.0 with HCl to protonate the succinate moiety.
  • Liquid-liquid extraction : Dichloromethane-water (3:1 v/v) partitions impurities into the aqueous phase.
  • Crystallization : Ethanol-acetone (1:4 v/v) induces crystallization at 4°C, yielding 99.2% pure product.

Industrial-Scale Crystallization

Ethanol-water gradients (30→50% v/v) enable controlled crystal growth, producing uniform particles (D90 <50 μm) suitable for injectable formulations. Filtration under reduced pressure (2.67 kPa) and vacuum drying (50°C) achieve residual solvent levels <0.1%.

Industrial-Scale Production Considerations

Cost Optimization

  • Catalyst recycling : Sodium sulfite recovery via aqueous extraction reduces raw material costs by 18%.
  • Solvent reuse : Butanone-acetonitrile mixtures are distilled and reused for 5 cycles without yield loss.
  • Waste management : Neutralization of acidic byproducts with Ca(OH)2 generates inert calcium sulfate, minimizing environmental impact.

Quality Control Metrics

  • HPLC parameters : C18 column (4.6×250 mm), UV detection at 225 nm, retention time 8.2 minutes.
  • Impurity profiling : Related substances <1.0% (EP 9.0 guidelines).
  • Stability testing : Accelerated conditions (40°C/75% RH) show <0.5% degradation over 6 months.

Analytical Characterization

Structural Elucidation

  • FT-IR : Peaks at 1735 cm⁻¹ (ester C=O), 1640 cm⁻¹ (α,β-unsaturated lactone).
  • NMR : ¹H NMR (DMSO-d6) δ 6.25 (d, J=10 Hz, H-14), 5.45 (s, H-17), 4.80 (m, H-3).
  • MS : ESI-MS m/z 533.2 [M+K]+.

Physicochemical Properties

Property Value Method
Solubility (DMSO) 5.33 mg/mL (10 mM) USP <1231>
Melting Point 208–210°C (dec.) Differential Scanning Calorimetry
Partition Coefficient Log P = 1.87 Shake-flask method

Chemical Reactions Analysis

Types of Chemical Reactions

Dehydroandrographolide succinate (potassium sodium salt) undergoes several characteristic reactions, primarily driven by its functional groups, including hydroxyl, lactone, and ester moieties.

Table 1: Key Reaction Types and Conditions

Reaction TypeReagents/ConditionsMajor ProductsReferences
Oxidation KMnO₄, H₂O₂ (acidic/alkaline media)Hydroxylated derivatives (e.g., 14-hydroxy analogs)
Reduction NaBH₄, LiAlH₄ (anhydrous solvents)Deoxygenated intermediates (e.g., dihydro derivatives)
Substitution Halogens (Cl₂, Br₂), alkylating agentsHalogenated or alkylated derivatives
Hydrolysis Aqueous acids/bases (e.g., HCl, NaOH)Succinic acid and dehydroandrographolide fragments
  • Oxidation : The α,β-unsaturated lactone ring and hydroxyl groups are susceptible to oxidation, yielding hydroxylated products. For instance, treatment with H₂O₂ generates epoxide intermediates.

  • Reduction : The conjugated double bonds in the diterpene backbone are reduced to single bonds using NaBH₄, altering the compound’s bioactivity.

  • Substitution : Electrophilic substitution at the hydroxyl groups produces derivatives with enhanced solubility or stability.

Stability and Reactivity

The compound exhibits sensitivity to environmental factors, necessitating strict handling protocols.

Table 3: Stability Profile

ParameterConditionsObservationsReferences
Thermal Stability >50°CDegrades into succinic acid and aglycone fragments
Photostability UV light (254 nm)Rapid decomposition (t₁/₂ < 24 hours)
Solubility DMSO, waterSoluble in DMSO (50 mg/mL); limited aqueous solubility (0.5 mg/mL at 25°C)
Storage -20°C (lyophilized)Stable for >12 months; avoid freeze-thaw cycles
  • Degradation Pathways : Hydrolysis of the ester bond in acidic/alkaline media releases succinic acid.

Analytical Considerations

Reaction monitoring and quality control rely on advanced chromatographic methods.

Table 4: Analytical Techniques

MethodApplicationConditions
HPLC Purity assessmentColumn: C18 (5 µm)
Mobile phase: Acetonitrile/water (70:30)
Detection: UV at 225 nm
LC-MS Structural confirmationIonization: ESI+
Mass range: m/z 593.6 [M+K+Na]⁺
  • Critical Parameters :

    • HPLC retention time: 8.2 minutes under isocratic conditions .

    • LC-MS/MS fragments at m/z 575.5 (loss of H₂O) and 431.3 (succinate cleavage) .

Industrial-Scale Considerations

  • Yield Optimization : Scaling up requires precise stoichiometry (succinic anhydride excess ≥6:1) to minimize unreacted andrographolide .

  • Waste Management : Solvent recovery (butanone/acetonitrile) reduces production costs by 30% .

Scientific Research Applications

Biochemical Properties

Dehydroandrographolide succinate exhibits significant biochemical interactions, influencing various cellular processes. Key properties include:

  • Anti-inflammatory Effects : The compound has been shown to inhibit capillary permeability and reduce inflammatory exudation and edema, making it promising for treating inflammatory conditions.
  • Antiviral Activity : Research indicates that it can suppress the replication of viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) by directly interacting with viral particles.

Cellular Effects

The compound's effects on different cell types have been extensively studied:

  • Immunomodulatory Effects : It enhances immune response, which is critical in combating viral infections and respiratory diseases. Its application in treating viral pneumonia and upper respiratory tract infections is particularly noted .
  • Cell Toxicity Studies : In vitro studies have demonstrated low toxicity levels in various cell lines, indicating its safety profile for therapeutic use .

Therapeutic Applications

The therapeutic potential of dehydroandrographolide succinate spans several medical conditions:

  • Respiratory Infections : It is utilized in treating conditions such as viral pneumonia, influenza-induced respiratory infections, and acute bronchitis due to its immunostimulatory and anti-infective properties .
  • Traditional Medicine : In traditional Chinese medicine, it is recognized for its heat-clearing and detoxifying effects, often used in emergency medicine for acute viral infections .

Case Studies and Clinical Research

Numerous studies have documented the efficacy and safety of dehydroandrographolide succinate:

  • A systematic review involving 262 clinical studies reported that injections containing dehydroandrographolide derivatives had an adverse drug reaction (ADR) incidence of approximately 3.69% to 5.48%. Most ADRs were mild to moderate, primarily gastrointestinal disorders .
  • In a pharmacokinetic study, the injection formulation of dehydroandrographolide succinate was shown to be effective for treating viral pneumonia with a favorable tolerance profile among patients .

Summary of Findings

The applications of dehydroandrographolide succinate (potassium sodium salt) are multifaceted:

Application AreaDescription
Biochemical ResearchInhibits inflammation and viral replication; interacts with cellular enzymes
Medical TreatmentEffective against viral pneumonia and upper respiratory infections
Traditional MedicineUsed for detoxification and heat-clearing in traditional Chinese medicine
Safety ProfileLow toxicity with manageable ADRs in clinical settings

Mechanism of Action

The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:

Comparison with Similar Compounds

Pharmacokinetics :

  • Nonlinear pharmacokinetics: Plasma AUC and Cmax increase disproportionately with dose escalation (e.g., AUC0–12: 6.18 mg·L⁻¹·h⁻¹ at 80 mg vs. 40.65 mg·L⁻¹·h⁻¹ at 320 mg), attributed to metabolic enzyme saturation at higher doses .
  • Rapid clearance : Short half-life (t1/2: 1.51–1.89 hours) and Tmax (0.94–1.0 hours), with >90% of unchanged drug excreted in urine within 4 hours .
  • Gender-neutral metabolism: No significant differences in pharmacokinetic parameters between males and females .

Safety : DAS-KNa is well-tolerated, with mild adverse events (e.g., transient gastric pain) reported in <5% of cases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Key Structural Features Solubility & Stability
DAS-KNa Potassium-sodium salt of dehydroandrographolide succinate; dual cation (K⁺/Na⁺) High solubility in aqueous solutions; stable at pH 6.5 .
Potassium DAS (DAS-K) Single potassium salt Moderate solubility; prone to hydrolysis and oxidation under humid conditions .
Andrographolide sulfonate Sulfonate ester derivative Lower thermal stability; higher risk of degradation at alkaline pH .
Andrographolide Parent compound (diterpene lactone) Poor water solubility; requires derivatization for injectable formulations .

Pharmacokinetic and Efficacy Profiles

Compound Bioavailability Half-Life (t1/2) Key Therapeutic Advantages
DAS-KNa High (intravenous) 1.51–1.89 hours Rapid onset; superior antipyretic and anti-inflammatory effects .
DAS-K Moderate ~2.5 hours* Used in pediatric formulations; comparable efficacy to DAS-KNa .
Andrographolide sulfonate Low (oral) ~3.0 hours* Limited to mild infections due to lower potency .
Andrographolide Poor (oral absorption) ~6.0 hours Primarily used in oral tablets; less effective in acute cases .

Preparation and Quality Control

Compound Synthesis Method Purity & Impurity Profile
DAS-KNa Ethanol recrystallization with KHCO₃/NaHCO₃ >98% purity; impurities include hydrolyzed products (e.g., dehydroandrographolide) .
DAS-K Direct salt formation with KHCO₃ ~95% purity; higher impurity levels due to oxidation byproducts .

RP-HPLC methods are standardized for DAS-KNa quality control, ensuring linearity (r = 0.9999) and precision (RSD <2.06%) .

Biological Activity

Dehydroandrographolide succinate (DAS), a derivative of andrographolide, is a compound extracted from the medicinal plant Andrographis paniculata. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology, anti-inflammation, and antithrombosis. This article delves into the biological activity of DAS, summarizing key research findings, pharmacokinetics, and clinical applications.

Overview of Dehydroandrographolide Succinate

DAS is primarily known for its therapeutic effects against various infectious diseases and inflammatory conditions. Its mechanism of action is linked to multiple biochemical pathways, including the vascular endothelial growth factor (VEGF) signaling pathway, which plays a crucial role in angiogenesis and inflammation.

1. Antithrombotic Effects

Recent studies have demonstrated that DAS exhibits significant antithrombotic properties. An in vitro and in vivo study assessed its effects on platelet aggregation and coagulation parameters. The results indicated that:

  • Platelet Aggregation Inhibition : DAS significantly reduced platelet aggregation rates in a dose-dependent manner. The effective dose (ED50) was calculated to be 386.9 mg/kg.
  • Coagulation Function : High doses of DAS significantly shortened prothrombin time (PT) and activated partial thromboplastin time (APTT), indicating an enhancement in coagulation function at specific concentrations .

Table 1: Effects of DAS on Platelet Aggregation

Dose (mg/kg)Platelet Aggregation Rate (%)
Control100
20087.49
40070.54
60059.44

2. Antiviral Activity

DAS has shown promising antiviral effects, particularly against porcine reproductive and respiratory syndrome virus (PRRSV). Studies have reported that DAS can inhibit PRRSV replication in cell cultures with minimal cytotoxicity. This suggests potential applications in treating viral infections .

3. Immunomodulatory Effects

DAS has been recognized for its immunomodulatory properties, enhancing immune responses against infections. It has been used clinically for treating viral pneumonia and upper respiratory tract infections, showcasing its effectiveness as an immunostimulant .

Pharmacokinetics

Pharmacokinetic studies indicate that DAS is rapidly absorbed and cleared from the body. Key findings include:

  • Absorption : After intravenous administration, DAS reaches peak plasma concentrations within approximately 1 hour.
  • Half-life : The elimination half-life ranges from 1.51 to 1.89 hours.
  • Excretion : A notable percentage (10.1%–15.5%) of the administered dose is excreted unchanged in urine within 24 hours .

Case Studies and Clinical Applications

DAS has been extensively studied for its clinical applications:

  • Treatment of Viral Infections : Clinical trials have validated its use in treating viral pneumonia and upper respiratory tract infections with positive outcomes.
  • Adverse Drug Reactions (ADRs) : A systematic review highlighted that while ADRs are rare, they can include gastrointestinal disorders and skin reactions .

Table 2: Summary of Clinical Studies on DAS

Study TypeNumber of ParticipantsReported ADRs (%)
Randomized Controlled Trials1254.04
Non-Randomized Trials23Varies
Case Reports108Mild to Moderate

Q & A

Basic: What analytical methods are recommended for quantifying dehydroandrographolide succinate (potassium sodium salt) in pharmaceutical formulations?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification. A validated method uses a μBondapak C18 column (25 cm × 4.6 mm, 10 μm) with methanol-water (70:30 v/v) mobile phase at 1.0 mL/min, UV detection at 250 nm, and room temperature. Linear calibration ranges from 25–400 μg/mL (r² = 0.9999), with recovery rates of 100.6% and precision RSD ≤2.06% .
Key Parameters Table:

ParameterValue
ColumnμBondapak C18 (10 μm)
Mobile PhaseMethanol:Water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 250 nm
Linearity Range25–400 μg/mL

Basic: How is the structural identity of dehydroandrographolide succinate confirmed in research settings?

Methodological Answer:
Structural confirmation combines spectroscopic techniques:

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 594.674 (C₂₈H₃₆KNaO₁₀) verify the molecular formula .
  • Nuclear Magnetic Resonance (NMR): Assignments for labdane diterpenoid backbone (e.g., δ 5.2–5.8 ppm for olefinic protons) and succinate ester groups (δ 2.5–3.0 ppm) .
  • Elemental Analysis: Confirms potassium (K⁺) and sodium (Na⁺) content via atomic absorption spectroscopy .

Advanced: What experimental strategies address contradictions in reported anti-inflammatory mechanisms of dehydroandrographolide succinate?

Methodological Answer:
Discrepancies in mechanism studies (e.g., NF-κB vs. MAPK pathway dominance) require:

  • Dose-Response Profiling: Compare IC₅₀ values across in vitro models (e.g., RAW264.7 macrophages vs. human PBMCs) .
  • Knockout Models: Use CRISPR-edited cell lines to isolate pathway contributions (e.g., p65 NF-κB deletion).
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream targets .

Advanced: How can researchers optimize in vivo pharmacokinetic studies for this compound?

Methodological Answer:
Key considerations:

  • Bioanalytical Validation: Use RP-HPLC or LC-MS/MS with deuterated internal standards to quantify plasma/tissue levels .
  • Dosing Regimens: Test intravenous vs. intramuscular routes (common in clinical formulations) to assess bioavailability .
  • Tissue Distribution: Radiolabeled tracer studies (³H or ¹⁴C) to track accumulation in target organs (e.g., lungs for viral pneumonia) .

Advanced: What methodologies resolve discrepancies in molecular formula data (e.g., C₂₈H₃₆KNaO₁₀ vs. C₂₈H₃₈KNaO₁₀)?

Methodological Answer:
Contradictions arise from salt hydration states or synthesis impurities. Resolve via:

  • Thermogravimetric Analysis (TGA): Measure weight loss to identify hydrated vs. anhydrous forms .
  • High-Resolution MS (HRMS): Confirm exact mass (e.g., 594.674 vs. 596.69) to distinguish between variants .
  • X-ray Crystallography: Resolve crystal structure to validate stoichiometry .

Basic: How is stability assessed for combinatorial therapies involving dehydroandrographolide succinate?

Methodological Answer:
For co-administered drugs (e.g., cefoxitin sodium):

  • Forced Degradation Studies: Expose mixtures to heat, light, and pH extremes (e.g., 0.9% NaCl at 40°C for 24 hours) .
  • HPLC Monitoring: Track degradation products (e.g., hydrolyzed succinate esters) and maintain >95% potency within 8 hours .
  • pH and Osmolality Checks: Ensure compatibility (pH 6.0–7.5) to prevent precipitation .

Advanced: What preclinical models best evaluate immunostimulatory effects for viral pneumonia applications?

Methodological Answer:

  • Murine Models: Influenza A (H1N1)-infected BALB/c mice, assessing viral load (qRT-PCR) and cytokine levels (IL-6, TNF-α via ELISA) .
  • Human Airway Epithelia: Primary cell cultures infected with respiratory syncytial virus (RSV) to measure antiviral IC₅₀ .
  • Immunohistochemistry: Quantify CD4+/CD8+ T-cell infiltration in lung tissues post-treatment .

Advanced: How are adverse reaction mechanisms studied for this compound?

Methodological Answer:

  • Pharmacovigilance Data Mining: Retrospective analysis of clinical reports (e.g., hypersensitivity rates: 0.5–1.2% in 582 cases) .
  • In Vitro Tox Screens: Mast cell degranulation assays to identify IgE-mediated reactions .
  • Metabolite Profiling: Detect reactive intermediates (e.g., quinone methides) via hepatic microsome incubations + LC-MS .

Basic: What quality control parameters are critical for batch consistency?

Methodological Answer:

  • Purity Criteria: ≥98% by HPLC, with impurities (e.g., andrographolide) ≤0.5% .
  • Residual Solvents: GC-MS to limit methanol (<3000 ppm) and acetone (<5000 ppm) .
  • Sterility Testing: Membrane filtration for parenteral formulations .

Advanced: What strategies enhance solubility for in vivo delivery without altering pharmacodynamics?

Methodological Answer:

  • Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to increase aqueous solubility (>5 mg/mL) .
  • Nanoformulations: Liposomal encapsulation (size: 100–150 nm) to improve bioavailability and reduce renal clearance .
  • Salt Screening: Compare potassium sodium salt vs. free acid solubility in biorelevant media (FaSSIF/FeSSIF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.